molecular formula C12H18FNO2S B1499411 2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN CAS No. 207740-33-8

2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN

Cat. No.: B1499411
CAS No.: 207740-33-8
M. Wt: 259.34 g/mol
InChI Key: ZBUUUKBTOCTOPW-UHFFFAOYSA-N
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Description

2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN is a synthetic compound belonging to the phenethylamine class. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. This compound features a phenyl ring substituted with methoxy groups at the 2 and 5 positions and a 2-fluoroethylthio group at the 4 position.

Properties

IUPAC Name

2-[4-(2-fluoroethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2S/c1-15-10-8-12(17-6-4-13)11(16-2)7-9(10)3-5-14/h7-8H,3-6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUUUKBTOCTOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)SCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174851
Record name 2C-T-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207740-33-8
Record name 4-[(2-Fluoroethyl)thio]-2,5-dimethoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207740-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2C-T-21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-T-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-T-21
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720O3Q04GA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN typically involves several steps:

    Formation of 2,5-dimethoxythiophenol: This is achieved by reacting 2,5-dimethoxybenzaldehyde with thiourea and hydrochloric acid.

    Alkylation: The 2,5-dimethoxythiophenol is then alkylated with 2-fluoroethyl bromide in the presence of a base such as potassium hydroxide in methanol.

    Oxidation: The resulting 2,5-dimethoxy-4-(2-fluoroethylthio)benzaldehyde is oxidized using an oxidizing agent like potassium permanganate.

    Reduction: The final step involves the reduction of the nitrostyrene intermediate to the desired phenethylamine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitrostyrene intermediates to the corresponding amines.

    Substitution: The methoxy and fluoroethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride.

    Bases: Potassium hydroxide, sodium hydroxide.

    Solvents: Methanol, tetrahydrofuran (THF), dichloromethane.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Resulting from the reduction of nitrostyrene intermediates.

Scientific Research Applications

2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN has been studied for various scientific research applications:

    Chemistry: Used as a model compound to study the effects of substituents on the reactivity and properties of phenethylamines.

    Biology: Investigated for its interactions with neurotransmitter receptors and potential effects on the central nervous system.

    Medicine: Explored for its psychoactive properties and potential therapeutic applications in treating mental health disorders.

    Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmitter release and signaling pathways, resulting in its psychoactive effects. The compound’s structure allows it to bind to these receptors and modulate their activity, influencing mood, perception, and cognition.

Comparison with Similar Compounds

2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN can be compared to other similar compounds in the phenethylamine class, such as:

    2,5-Dimethoxy-4-methylthioamphetamine (2C-T-2): Similar structure but with a methylthio group instead of a fluoroethylthio group.

    2,5-Dimethoxy-4-ethylthioamphetamine (2C-T-7): Contains an ethylthio group at the 4 position.

    2,5-Dimethoxy-4-fluoroamphetamine (DOF): Features a fluorine atom at the 4 position instead of a fluoroethylthio group.

The uniqueness of 2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN lies in its specific substitution pattern, which influences its pharmacological properties and receptor interactions.

Biological Activity

2,5-Dimethoxy-4-(2-fluoroethylthio)-phenylethylamine, a compound belonging to the phenethylamine class, is notable for its potential psychoactive effects. It is structurally related to other compounds in the phenethylamine family, which are known for their interactions with serotonin receptors. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC12_{12}H16_{16}FNSO2_{2}
Molar Mass273.37 g/mol
IUPAC Name2,5-Dimethoxy-4-(2-fluoroethylthio)phenylethylamine

2,5-Dimethoxy-4-(2-fluoroethylthio)-phenylethylamine primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A_{2A} and 5-HT2C_{2C} subtypes. These receptors are implicated in various neural processes, including mood regulation and perception. The compound's agonistic activity at these receptors suggests it may elicit psychedelic effects similar to those observed with other phenethylamines.

Receptor Interaction

Research indicates that compounds similar to 2,5-Dimethoxy-4-(2-fluoroethylthio)-phenylethylamine exhibit a biphasic response in head-twitch behavior in animal models. This behavior is mediated by the activation of the 5-HT2A_{2A} receptor at lower doses and a subsequent engagement of the 5-HT2C_{2C} receptor at higher doses. Such interactions highlight the complexity of serotonergic signaling involved in the drug's effects.

Pharmacological Effects

The pharmacological profile of 2,5-Dimethoxy-4-(2-fluoroethylthio)-phenylethylamine has been investigated through various studies:

  • Psychoactive Effects : Similar compounds have shown significant psychoactive effects, characterized by altered perception and mood enhancement.
  • Neuroplasticity : Research suggests that activation of 5-HT receptors can lead to increased expression of genes associated with neuroplasticity, which may have implications for therapeutic uses in mental health disorders.
  • Tolerance and Dependence : Studies indicate that subchronic administration does not lead to significant behavioral tolerance, suggesting a unique pharmacokinetic profile that may be beneficial for therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to analyze the effects of related compounds:

  • Study on Head-Twitch Response : A study investigating the head-twitch response in mice demonstrated that lower doses of DOI (a related compound) elicited a strong response mediated by 5-HT2A_{2A} activation, while higher doses resulted in inhibition due to competing activity at 5-HT2C_{2C} receptors .
  • Neuroplasticity Research : Another study highlighted that compounds activating 5-HT receptors could enhance neuroplastic changes in the frontal cortex, suggesting potential therapeutic avenues for conditions like depression and PTSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN
Reactant of Route 2
2,5-DIMETHOXY-4-(2-FLUORETHYLTHIO)-PHENYLETHYLAMIN

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